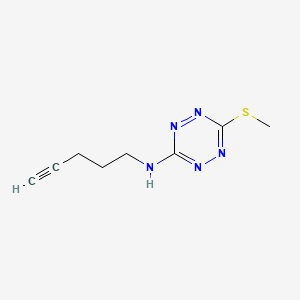![molecular formula C16H17N3 B14348314 Pyrimido[1,2-b]indazole, 3-cyclohexyl- CAS No. 90253-58-0](/img/structure/B14348314.png)
Pyrimido[1,2-b]indazole, 3-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is a compound belonging to the class of fused nitrogen-containing tricyclic skeletons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazole, 3-cyclohexyl- typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported . Another method involves the treatment of 3-amino-1H-indazoles with 2-bromomalonaldehyde in ethanol in the presence of catalytic acetic acid .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-b]indazole, 3-cyclohexyl- are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[1,2-b]indazole, 3-cyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Pyrimido[1,2-b]indazole, 3-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential use in treating hepatitis C virus infection.
Mécanisme D'action
The mechanism of action of pyrimido[1,2-b]indazole, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. Similarly, as a phosphodiesterase inhibitor, it may block the enzyme’s activity, leading to increased levels of cyclic nucleotides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with pyrimido[1,2-b]indazoles and exhibit similar biological properties, including antiviral and antibacterial activities.
Trifluoromethylated pyrimido[1,2-b]indazole derivatives: These derivatives are known for their prominent biological activities, such as anticancer and antibacterial properties.
Uniqueness
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclohexyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
90253-58-0 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-cyclohexylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C16H17N3/c1-2-6-12(7-3-1)13-10-17-16-14-8-4-5-9-15(14)18-19(16)11-13/h4-5,8-12H,1-3,6-7H2 |
Clé InChI |
MPJDJHIZPRWIFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
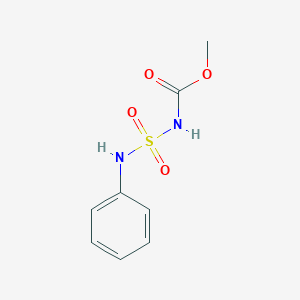

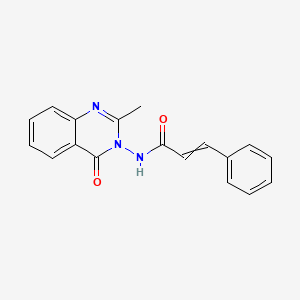
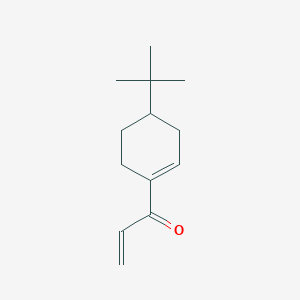
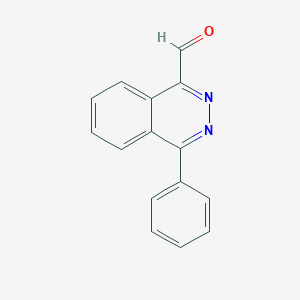

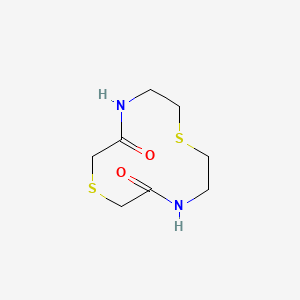
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
